molecular formula C18H28BNO4 B1275180 tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 916587-44-5

tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B1275180
CAS No.: 916587-44-5
M. Wt: 333.2 g/mol
InChI Key: MWNMXMKLILKYOS-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C18H28BNO4 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediate Role

  • Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is synthesized as an intermediate in the production of biologically active compounds, such as crizotinib (D. Kong et al., 2016). It is created through multi-step synthesis, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and its structure is confirmed by MS and 1 HNMR spectrum.

In Polymer Synthesis

  • The compound plays a crucial role in the synthesis of specialized polymers. For instance, it is used in creating nanoparticles with bright fluorescence emission, which can be tuned for longer wavelengths through energy transfer to dye labels (Christoph S. Fischer et al., 2013). These nanoparticles are significant for applications requiring stable and bright fluorescence.

Crystal Structure and Physicochemical Analysis

  • Research includes detailed crystal structure and density functional theory (DFT) studies of this compound derivatives. These studies provide insights into the molecular and conformational analysis, and physicochemical properties of such compounds (W. Ye et al., 2021).

Fluorescence Quenching in Polymer Studies

  • The compound is involved in the study of water-soluble carboxylated polyfluorenes, where its derivatives contribute to the fluorescence quenching properties of polymers. This is particularly useful in understanding polymer interactions with various molecular entities like proteins and cationic quenchers (Yong Zhang et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

Tert-Butyl Methyl(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate, also known as 4-(BOC-Methylamino)phenylboronic acid, pinacol ester, is a compound used in various chemical reactions .

Mode of Action

The compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a boronic acid derivative, which is a critical component in the formation of carbon-carbon bonds . The boronic acid moiety interacts with a palladium catalyst and an organohalide to form a new carbon-carbon bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of various biologically active compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, including many that are biologically active .

Action Environment

The efficacy and stability of this compound, like many chemical reagents, can be influenced by various environmental factors. These include temperature, pH, the presence of a catalyst (such as palladium in the case of Suzuki-Miyaura reactions), and the presence of other reactants .

Properties

IUPAC Name

tert-butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)22-15(21)20(8)14-11-9-13(10-12-14)19-23-17(4,5)18(6,7)24-19/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMXMKLILKYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405739
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916587-44-5
Record name tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 916587-44-5
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Synthesis routes and methods

Procedure details

Under N2, to a solution of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (500 mg, 1.57 mmol) in anhydrous THF (4 mL), was slowly added sodium hydride (94 mg, 2.35 mmol) at 0° C. The mixture was stirred at room temperature for 20 minutes, then cooled to 0° C. CH3I (445 mg, 3.13 mmol) was slowly added. After the completion of the addition, the reaction mixture was stirred at room temperature overnight, quenched with H2O, and extracted with EtOAc. The combined extracts were concentrated, and the residue was purified by flash chromatography to give the title compound. MS (m/z): 278 (M−56)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step Two
Name
Quantity
445 mg
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

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